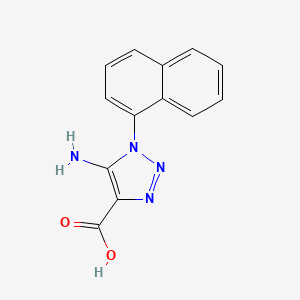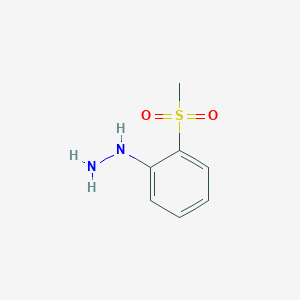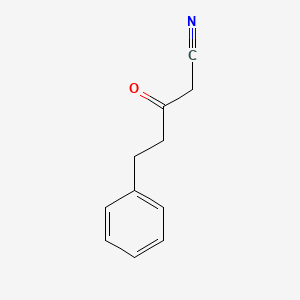
3-Oxo-5-phenylpentanenitrile
Descripción general
Descripción
3-Oxo-5-phenylpentanenitrile is an organic compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . It has a melting point of 69-71 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Functionalized Ylides Production
3-Oxo-5-phenylpentanenitrile is used in the synthesis of highly-functionalized salt-free ylides. These ylides are produced in nearly quantitative yields and exist as a mixture of two geometrical isomers (Yavari et al., 2004).
Oxidative Radical Alkylarylation
It serves as a precursor in the metal-free oxidative 1,2-alkylarylation of unactivated alkenes. This method synthesizes 5-oxo-pentanenitriles and represents a new approach to acyclic molecules through oxidative alkene 1,2-alkylarylation (Li et al., 2015).
Enzyme Inhibition
- Hydroxynitrile Lyase Inhibition: this compound derivatives have been synthesized as active-site-directed irreversible inhibitors for the bitter almond hydroxynitrile lyase, an enzyme involved in various biochemical pathways (Jaenicke & Preun, 1984).
Biotransformations
- Amidase Activity and Enantioselectivity: In studies of biotransformations catalyzed by Rhodococcus erythropolis, 3-phenylpentanenitrile and its derivatives have demonstrated significant effects on the biocatalytic efficiency and enantioselectivity of the amidase enzyme (Gao et al., 2006).
Synthetic Chemistry Applications
Synthesis of Pyridines
this compound is used in the palladium-catalyzed cascade reactions for synthesizing pyridine derivatives, an important synthon in various chemical applications (Yao et al., 2020).
Preparation of Dicarbonyl Compounds
It acts as a ligand in Pd-catalyzed Heck and Suzuki reactions, demonstrating high efficiency in these chemical processes (Cui et al., 2007).
Safety and Hazards
The safety information for 3-Oxo-5-phenylpentanenitrile includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
3-oxo-5-phenylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDNXNGQNGDWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


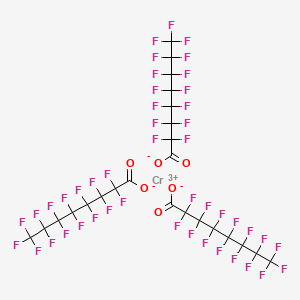

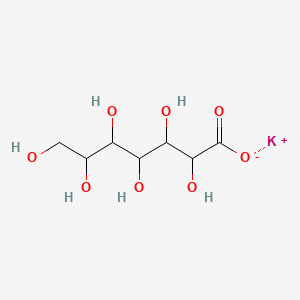
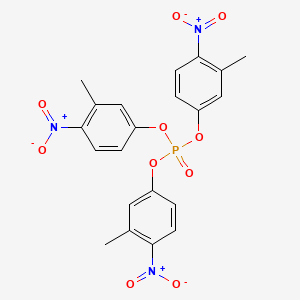



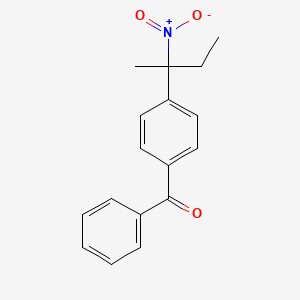
![5-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3371428.png)

![1-[(4-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B3371449.png)
